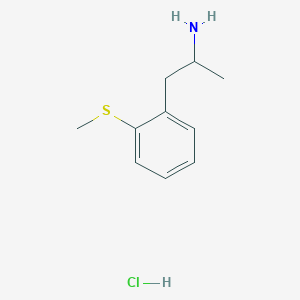

1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride

CAS No.: 92286-71-0

Cat. No.: VC5018364

Molecular Formula: C10H16ClNS

Molecular Weight: 217.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92286-71-0 |

|---|---|

| Molecular Formula | C10H16ClNS |

| Molecular Weight | 217.76 |

| IUPAC Name | 1-(2-methylsulfanylphenyl)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H15NS.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H |

| Standard InChI Key | VUURJNZCSQOTKN-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC=CC=C1SC)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

Structural Analysis

Synthesis and Manufacturing

Synthetic Routes

The preparation of 1-(2-(methylthio)phenyl)propan-2-amine hydrochloride typically involves a two-step process:

-

Nucleophilic substitution to introduce the methylthio group.

-

Reductive amination or Leuckart reaction to form the amine backbone, followed by hydrochloride salt formation .

A patent (CN105085278A) describes a method using isobutyronitrile and 2-(methylthio)benzaldehyde as precursors, reacting under alkaline conditions with a palladium catalyst to yield the intermediate imine. Subsequent reduction with sodium borohydride or hydrogen gas produces the free base, which is treated with hydrochloric acid to form the salt .

Table 2: Optimized Reaction Conditions from CN105085278A

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | 62 |

| Temperature | 0–5°C (imine formation); 25°C (reduction) | - |

| Catalyst | Pd/C (5% w/w) | - |

| Reaction Time | 6–8 hours (total) | - |

Alternative methods, such as deuterated synthesis (CN108864177B), adapt similar strategies but replace hydrogen with deuterium at specific positions, highlighting the versatility of this synthetic framework .

Pharmacological Profile

Table 3: Comparative Pharmacological Data (Analogues)

| Compound | 5-HT₂A EC₅₀ (nM) | MAO-A IC₅₀ (μM) | Dopamine Uptake Inhibition |

|---|---|---|---|

| 2-MTA·HCl | Not reported | Not reported | Negligible |

| 4-MTA | 10.2 | 0.2 | Weak |

| Aleph (DOT) | 8.7 | 5.2 | None |

Toxicological Considerations

The hydrochloride salt’s high solubility increases bioavailability, raising concerns about acute toxicity. In rodent studies, 4-MTA analogs caused hyperthermia, tachycardia, and serotonin syndrome at doses ≥10 mg/kg . While 2-MTA·HCl’s toxicity profile is undocumented, structural similarities warrant caution regarding:

-

Cardiovascular stress from prolonged adrenergic stimulation.

-

Neurotoxicity due to oxidative metabolites of the thioether group .

Research Applications and Future Directions

Knowledge Gaps

Critical research needs include:

-

In vivo pharmacokinetic studies to establish bioavailability and metabolism.

-

Structural optimization to mitigate MAO-A inhibition while retaining 5-HT activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume